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molecular formula C6H4KNO3 B8456260 Potassium p-nitrophenoxide

Potassium p-nitrophenoxide

Cat. No. B8456260
M. Wt: 177.20 g/mol
InChI Key: AZOQUFPCCRLIER-UHFFFAOYSA-M
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Patent
US06169091A

Procedure details

A mixture of 1,3 dibromo-5,5-dimethylhydantoin (11.5 g, 40.2 mmol), a,a-difluorotoluene (prepared by the published method of W. J. Middleton, J. Org. Chem., 1975, 40, p574) (7.0 g, 55 mmol) and AIBN (0.25 g) in CCl4 (300 ml) was heated at reflux for 10 h while being irradiated (tungsten filament lamp, 500W). The mixture was then diluted with petrol and the remaining precipitate removed by filtration. The filtrate was then evaporated and the resulting oil chromatographed (silica, petrol) to give a-bromo-a, a-difluorotoluene (5.5 g, 50%) as a colourless oil; δH [2H6]-DMSO 7.68 (2H, d, J 8, 2-H, 6-H), 7.62-7.55 (3H, m, 3-H, 4-H, 5-H); dC [2H3]-CDCl3 138.3 (triplet, J 23, 1-C), 131.2 (4-C), 128.6 (3-C and 5-C), 124.3 (2-C and 6-C), 118.6 (triplet, J 300, CBrF2). This 13C data agrees with that published by A. Haas et al., Chem Ber., 1988, 121, p1329. 4-Nitrophenol (16.6 g, 0.119 mol) was added to a stirred solution of potassium hydroxide (7.0 g, 0.13 g) in absolute ethanol (50 ml) and the mixture was heated at reflux for 30 min. Diethyl ether was then added to this yellow mixture and the resulting yellow precipitate collected by filtration to give potassium 4-nitrophenoxide (19.5 g, 93%) as a bright yellow solid, which was used directly in the next step. A stirred mixture of potassium 4-nitrophenoxide (5.47 g, 31 mmol) and a-bromo-a,a-difluorotoluene (3.2 g, 15 mmol) in dry DMF (30 ml) under N2 was heated at 78-80° C. for 8 h. The mixture was then concentrated in vacuo to remove most of the DMF, and the residue was partitioned between aq. sat. sodium bicarbonate (30 ml) and dichloromethane. The organic layer was separated and the water layer further extracted with dichloromethane (2×50 ml). The combined organics were washed with water and dried over Na2SO4. The solvents were then evaporated in vacuo and the residue chromatographed (silica, 10% diethyl ether/petrol) to give 4-(a,a-difluorobenzyloxy)nitrobenzene (2.7 g, 67%) as a white crystalline solid, m.p. 46-48° C.; δH [2H6]-DMSO 8.80 (2H, d, J 9, 2-H, 6-H), 7.78 (2H, d, J 9, 2′-H, 6′-H), 7.65-7.55 (5H, m, 3-H, 5-H, 3′-H, 4′-H, 5′-H); m/z (%) 265 (39, M+), 246 (44), 127 (100). A solution of 4-(a,a-difluorobenzyloxy)nitrobenzene (0.65 g, 2.5 mmol) in a mixture of ethyl acetate (25 ml) and methanol (25 ml) was carefully added to 10% palladium on charcoal (50 mg). The resulting suspension was stirred at r.t.p. under an atmosphere of hydrogen. When the reaction was complete (as indicated by tlc and calculated uptake of hydrogen) the suspension was filtered through a pad of hyflo and the filtrate evaporated to dryness to give 4-(a,a-difluorobenzyloxy)aniline (0.56 g, 98%) as an off-white solid; δH [2H6]-DMSO 7.75 (2H, d, J 7, 2′-H, 6′-H), 7.62 (3H, m, 3′-H, 4′-H, 5′-H), 7.00 (2H, d, J 7, 2-H, 6-H), 6.60 (2H, d, J 7, 3-H, 5-H), 5.10 (2H, br s, NH2); m/z (%) 235 (95, M+), 127 (100). 4-Chlorothieno[3,2-d]pyrimidine (0.049 g, 0.29 mmol) and 4-(a,a-difluorobenzyloxy)aniline (0.085 g, 0.36 mmol) were reacted in 2-propanol (5 ml) for 30 minutes according to Procedure A. The white solid obtained was 4-(4-(a,a-difluorobenzyloxy)anilino)thieno[3,2-d]pyrimidine hydrochloride (0.053 g, 36%), m.p. 265° C. (dec); (Found: C, 56.57; H, 3.47, N, 10.42. C19H13N3SOF2.HCl requires: C, 56.23; H, 3.48; N, 10.35%); δH [2H6]-DMSO 11.25 (1H, br s, NH), 8.88 (1H, s, 2-H), 8.50 (1H, d, J 5, 6-H or 7-H), 7.80-7.73 (4H, m, 2′-H, 6′-H, 2″-H, 6″-H); 7.67-7.55 (4H, m, 3″-H, 4″-H, 5″-H and (6-H or 7-H)), 7.40 (2H, d, J 9, 3′-H, 5′-H); m/z (%) 369 (60, M+), 242 (100); nmax (KBr disc)/cm−1 2550, 1630, 1591, 1504, 1468, 1321.
[Compound]
Name
[2H3]-CDCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4-C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
16.6 g
Type
reactant
Reaction Step Seven
Quantity
7 g
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[K+:12].C(OCC)C>C(O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O-:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[K+:12] |f:1.2,5.6|

Inputs

Step One
Name
[2H3]-CDCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 4-C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
5-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
6-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
16.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting yellow precipitate collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C([O-])C=C1.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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